molecular formula C15H20N2O4S2 B12203685 1-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

1-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

Cat. No.: B12203685
M. Wt: 356.5 g/mol
InChI Key: BEMNAPZCJGNBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide is a synthetic organic compound It belongs to the class of thienoimidazoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde and ethyl mercaptan. The synthesis may proceed through the formation of intermediate compounds, followed by cyclization and oxidation steps. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing large-scale reactors. The process would also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the thienoimidazole ring or other functional groups.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, ethanol, acetonitrile

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the phenyl ring can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 1-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, this compound could be investigated for its therapeutic potential. Its unique structure may interact with specific biological targets, leading to the development of new drugs or treatments.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,5-dimethoxyphenyl)-2-(methylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide
  • 1-(2,5-dimethoxyphenyl)-2-(propylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide

Uniqueness

Compared to similar compounds, 1-(2,5-dimethoxyphenyl)-2-(ethylsulfanyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide may exhibit unique properties due to the presence of the ethylsulfanyl group. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H20N2O4S2

Molecular Weight

356.5 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-2-ethylsulfanyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole 5,5-dioxide

InChI

InChI=1S/C15H20N2O4S2/c1-4-22-15-16-11-8-23(18,19)9-13(11)17(15)12-7-10(20-2)5-6-14(12)21-3/h5-7,11,13H,4,8-9H2,1-3H3

InChI Key

BEMNAPZCJGNBSL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2CS(=O)(=O)CC2N1C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.